molecular formula C6H10N2OS B1322768 (1-ethyl-2-sulfanyl-1H-imidazol-5-yl)methanol CAS No. 98412-27-2

(1-ethyl-2-sulfanyl-1H-imidazol-5-yl)methanol

Cat. No. B1322768
CAS RN: 98412-27-2
M. Wt: 158.22 g/mol
InChI Key: JRGDGGYXZKWDFN-UHFFFAOYSA-N
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Description

“(1-ethyl-2-sulfanyl-1H-imidazol-5-yl)methanol” is a chemical compound with the molecular formula C6H10N2OS and a molecular weight of 158.22 . It is a derivative of imidazole, a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of “(1-ethyl-2-sulfanyl-1H-imidazol-5-yl)methanol” consists of an imidazole ring with an ethyl group and a sulfanyl group attached to one of the carbon atoms, and a methanol group attached to the carbon atom at the 5-position of the imidazole ring .

Scientific Research Applications

Nucleophilic Reactivity

Research on similar imidazole derivatives, such as 1,4,5-trisubstituted 2,3-dihydro-1H-imidazole-2-thiones, highlights their ambivalent nucleophilicity, reacting via the S- or N(3)-atom. These compounds can undergo nucleophilic addition reactions to yield corresponding sulfanyl fumarates and carboxamides, as demonstrated in studies like that by Mlostoń et al. (2008) (Mlostoń, Gendek, Linden, & Heimgartner, 2008).

Synthesis and Structure of Complexes

Banerjee et al. (2013) explored the synthesis and structure of copper complexes involving imidazole derivatives. Their work demonstrates how ethylation of imidazole acetates leads to various metallic complexes, providing insights into the coordination chemistry and potential applications in material science (Banerjee et al., 2013).

Conversion into Carbonyl Compounds

Imidazole derivatives can be converted into carbonyl compounds. Ohta et al. (1987) showed the synthesis of (1-methyl-1H-imidazol-2-yl) methanol derivatives, highlighting their role as masked forms of carbonyl groups and synthons in organic synthesis (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).

Synthesis of Pyrithione Derivatives

Pyrithione derivatives, like the one studied by Balewski et al. (2019), involve reactions of imidazole derivatives with copper chloride. Such studies contribute to the development of fungicides and bactericides (Balewski, Sa̧czewski, & Gdaniec, 2019).

Antiprotozoal Activity

The work by Pérez-Villanueva et al. (2013) on benzimidazole derivatives, structurally related to imidazole compounds, reveals their potent antiprotozoal activity, offering potential therapeutic applications (Pérez‐Villanueva et al., 2013).

Corrosion Inhibition

Imidazole derivatives are investigated for their corrosion inhibition properties. Studies like the one by Ammal et al. (2018) assess the effectiveness of these compounds in protecting metals against corrosion, thus having applications in material science and engineering (Ammal, Prajila, & Joseph, 2018).

properties

IUPAC Name

3-ethyl-4-(hydroxymethyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2OS/c1-2-8-5(4-9)3-7-6(8)10/h3,9H,2,4H2,1H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGDGGYXZKWDFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CNC1=S)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629365
Record name 1-Ethyl-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-ethyl-2-sulfanyl-1H-imidazol-5-yl)methanol

CAS RN

98412-27-2
Record name 1-Ethyl-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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